molecular formula C20H17N3O7S2 B3012815 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)acetamide CAS No. 681832-42-8

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)acetamide

Cat. No. B3012815
CAS RN: 681832-42-8
M. Wt: 475.49
InChI Key: NFMSFMQZVLOQOB-IUXPMGMMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)acetamide" is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. Thiazolidinones are heterocyclic compounds containing a 1,3-thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms. This particular compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the papers, which include various thiazolidinone derivatives with potential antioxidant, anti-inflammatory, and anticancer properties .

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the condensation of an aldehyde or ketone with a thiazolidine-2,4-dione or similar sulfur-nitrogen-containing heterocycle. In the first paper, a series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and their benzothiazole analogs were synthesized and evaluated for biological activity . The second paper describes the synthesis of 4-thiazolidinone derivatives with a Ciminalum-thiazolidinone hybrid structure, which showed significant anticancer activity . These methods could provide insights into the potential synthesis routes for the compound .

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by the presence of the thiazolidine ring. In the third paper, the synthesized compound features a 1,3,4-thiadiazole unit, which is structurally related to the thiazolidinone ring, and the planes of the acetamide and thiadiazole units are twisted, indicating potential conformational flexibility . This information suggests that the compound of interest may also exhibit a certain degree of structural flexibility, which could influence its biological activity.

Chemical Reactions Analysis

Thiazolidinone derivatives can participate in various chemical reactions due to their reactive centers, such as the carbonyl group and the thiazolidine ring. The compounds can act as Michael acceptors or engage in nucleophilic substitution reactions, which could be utilized for further chemical modifications to enhance their biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. The presence of electron-donating or electron-withdrawing groups, as well as hydrogen bond donors and acceptors, can significantly affect these properties. The compounds discussed in the papers exhibit a range of activities, which suggests that the compound may also possess distinct physical and chemical properties that could be relevant for its biological activity .

Scientific Research Applications

Antibacterial and Antifungal Activity

Compounds related to thiazolidinone, a core structure in the chemical you're interested in, have been synthesized and evaluated for their in-vitro antibacterial and antifungal activities. For instance, Kumar et al. (2012) synthesized derivatives with significant activity against bacterial strains like E. coli, S. aureus, and fungal strains like C. albicans (Kumar et al., 2012). Baviskar et al. (2013) also reported the synthesis of thiazolidin-4-one derivatives with potent antimicrobial properties (Baviskar et al., 2013).

Antioxidant Properties

Compounds containing the thiazolidinone ring have shown promising antioxidant properties. Karanth et al. (2018) synthesized a compound that demonstrated antioxidant activity through DPPH radical scavenging assay (Karanth et al., 2018). Similarly, Koppireddi et al. (2013) synthesized N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides showing good antioxidant activity in various assays (Koppireddi et al., 2013).

Antitumor Activity

Some thiazolidinone derivatives have been synthesized to evaluate their antitumor activity. Horishny and Matiychuk (2021) reported moderate activity against human cancer cell lines, especially leukemia (Horishny & Matiychuk, 2021).

Anti-Inflammatory Activity

Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, showing significant anti-inflammatory activity (Sunder & Maleraju, 2013).

Crystal Structure Analysis

Studies like those by Galushchinskiy et al. (2017) provide insights into the crystal structures of similar (oxothiazolidin-2-ylidene)acetamides, aiding in the understanding of their chemical properties (Galushchinskiy et al., 2017).

properties

IUPAC Name

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O7S2/c1-29-15-6-3-11(7-16(15)30-2)8-17-19(26)22(20(31)32-17)10-18(25)21-13-5-4-12(23(27)28)9-14(13)24/h3-9,24H,10H2,1-2H3,(H,21,25)/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMSFMQZVLOQOB-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.